2-Chloro-N4-ethylpyridine-3,4-diamine
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Overview
Description
2-Chloro-N4-ethylpyridine-3,4-diamine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is characterized by the presence of a chloro group at the second position and an ethyl group at the N4 position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N4-ethylpyridine-3,4-diamine typically involves the chlorination of N4-ethylpyridine-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted pyridine derivatives, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
2-Chloro-N4-ethylpyridine-3,4-diamine is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Chemistry: The compound is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N4-ethylpyridine-3,4-diamine involves its interaction with specific molecular targets. The chloro group at the second position and the ethyl group at the N4 position of the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
2-Chloro-N4-methylpyridine-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group at the N4 position.
2-Chloro-N4-propylpyridine-3,4-diamine: Similar structure but with a propyl group at the N4 position.
2-Bromo-N4-ethylpyridine-3,4-diamine: Similar structure but with a bromo group instead of a chloro group at the second position.
Uniqueness: 2-Chloro-N4-ethylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the second position and the ethyl group at the N4 position makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-Chloro-N4-ethylpyridine-3,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, drawing on diverse research findings.
This compound has the molecular formula C7H10ClN3 and is characterized by a chloro substituent at the 2-position and an ethyl group at the N4 position of the pyridine ring. The synthesis typically involves chlorination of N4-ethylpyridine-3,4-diamine using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selectivity .
Synthetic Route Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
Chlorination | Thionyl chloride or phosphorus pentachloride | Inert solvent (e.g., dichloromethane) | High purity through recrystallization |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The chloro group enhances binding affinity, while the ethyl group contributes to selectivity. This compound can inhibit enzyme activity by binding to active or allosteric sites, modulating enzymatic functions .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
1. Antimicrobial Activity
Studies have shown that various derivatives of pyridine compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against a range of microorganisms such as Escherichia coli and Staphylococcus aureus .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes linked to inflammatory diseases and cancer. It has been shown to affect Edg receptors, which are involved in various pathological conditions including rheumatoid arthritis and cancer .
3. Cytotoxic Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. Research into similar compounds indicates potential for antitumor activity .
Case Studies
A notable study explored the synthesis and biological evaluation of related pyridine derivatives, revealing their significant antimicrobial activity against multiple pathogens. Compounds structurally similar to this compound were found to be effective against Klebsiella pneumoniae and Candida albicans, suggesting a promising avenue for further investigation into this compound's efficacy .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
2-Chloro-N4-methylpyridine-3,4-diamine | Methyl instead of ethyl group | Moderate antimicrobial activity |
2-Bromo-N4-ethylpyridine-3,4-diamine | Bromo instead of chloro group | Variable activity depending on bromination |
2-Chloro-N4-propylpyridine-3,4-diamine | Propyl instead of ethyl group | Potentially enhanced lipophilicity |
Properties
IUPAC Name |
2-chloro-4-N-ethylpyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-5-3-4-11-7(8)6(5)9/h3-4H,2,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKAATGTQVWBEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=NC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025509-12-9 |
Source
|
Record name | 2-chloro-N4-ethylpyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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